

# Spectroscopic Profile of 3-Bromofuran: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Bromofuran

Cat. No.: B129083

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromofuran** (CAS No. 22037-28-1), a key intermediate in the synthesis of various pharmaceutical compounds. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is intended to support researchers, scientists, and drug development professionals in the accurate identification and characterization of this compound.

## Introduction

**3-Bromofuran** is a heterocyclic organic compound with the molecular formula  $C_4H_3BrO$ . Its structural elucidation is critically dependent on a combination of spectroscopic techniques. This document summarizes the key spectroscopic data for **3-Bromofuran** and provides standardized experimental protocols for data acquisition.

## Spectroscopic Data

The following sections present the  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS data for **3-Bromofuran** in a structured format for ease of reference and comparison.

### $^1H$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of **3-Bromofuran** exhibits distinct signals for the three

protons on the furan ring.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **3-Bromofuran**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~7.44	Triplet	$J_{25} \approx 1.5$
H-4	~6.38	Triplet	$J_{45} \approx 2.0$
H-5	~7.28	Doublet of Doublets	$J_{52} \approx 1.5, J_{54} \approx 2.0$

Note: Chemical shifts are typically referenced to a solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm). The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The proton-decoupled  $^{13}\text{C}$  NMR spectrum of **3-Bromofuran** shows four distinct signals corresponding to the four carbon atoms of the furan ring.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **3-Bromofuran**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	~143.5
C-3	~98.5
C-4	~112.0
C-5	~140.0

Note: Chemical shifts are typically referenced to a solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm). Data is based on typical values for substituted furans and may vary based on experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-Bromofuran** displays characteristic peaks for C-H and C-O stretching and bending vibrations.

Table 3: Key IR Absorption Peaks for **3-Bromofuran**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	=C-H Stretch (Aromatic)
1600-1585	Medium-Strong	C=C Stretch (in-ring)
1500-1400	Medium-Strong	C=C Stretch (in-ring)
1300-1000	Strong	C-O Stretch
~875	Strong	=C-H Bend (out-of-plane)
< 700	Medium	C-Br Stretch

Note: The spectrum is typically recorded on a neat liquid sample.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common method for the analysis of volatile compounds like **3-Bromofuran**.

Table 4: Mass Spectrometry Data for **3-Bromofuran** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
148	~98	[M+2] <sup>+</sup> (presence of <sup>81</sup> Br isotope)
146	100	[M] <sup>+</sup> (Molecular ion, presence of <sup>79</sup> Br isotope)
117/119	~15	[M-CHO] <sup>+</sup>
68	~20	[M-Br] <sup>+</sup>
39	~40	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

Note: The presence of bromine is indicated by the characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (<sup>19</sup>Br and <sup>81</sup>Br isotopes).[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **3-Bromofuran**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.
- For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, which is set to 0.00 ppm.[\[2\]](#)

<sup>1</sup>H NMR Data Acquisition:

- Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Insert the NMR tube into the spectrometer's probe and lock onto the deuterium signal of the solvent.

- Perform magnetic field homogenization ("shimming") to optimize signal resolution.[2]
- Set the appropriate acquisition parameters, including a standard single-pulse experiment, a sufficient number of scans (typically 8-16), and a relaxation delay of 1-2 seconds.[2]

#### <sup>13</sup>C NMR Data Acquisition:

- Use the same sample prepared for <sup>1</sup>H NMR.
- Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
- A larger number of scans will be required compared to <sup>1</sup>H NMR to achieve an adequate signal-to-noise ratio.

## FT-IR Spectroscopy

#### Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond) is clean.[3]
- Place a single drop of neat **3-Bromofuran** directly onto the ATR crystal.[3]
- Acquire the spectrum over a typical range of 4000-400 cm<sup>-1</sup>.
- Acquire and average multiple scans to improve the signal-to-noise ratio.[4]
- Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

## Mass Spectrometry (Electron Ionization - EI)

#### Sample Introduction and Ionization:

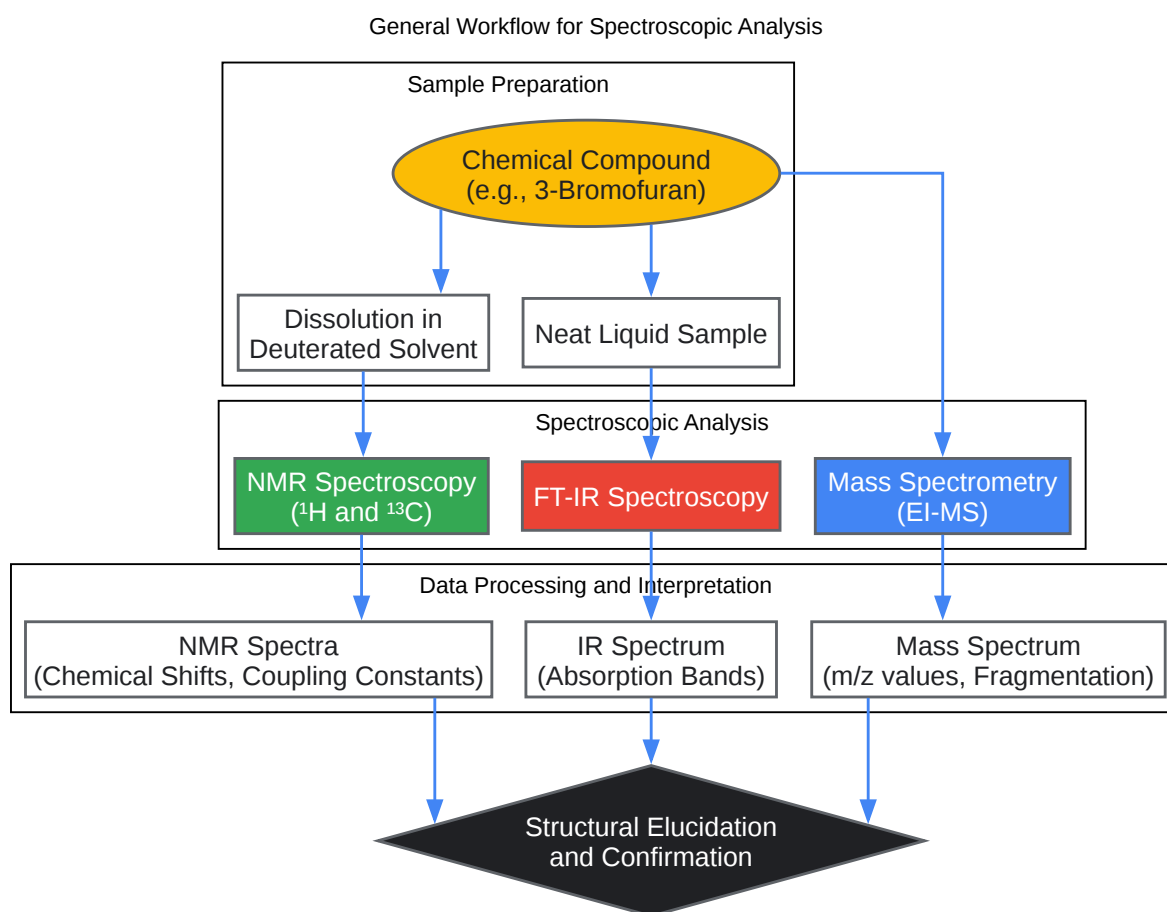
- Introduce a small amount of the volatile **3-Bromofuran** sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]

#### Mass Analysis and Detection:

- The resulting positively charged molecular ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole).
- The ions are separated based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating the mass spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **3-Bromofuran**.



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Caption: Workflow of Spectroscopic Analysis.

This guide serves as a valuable resource for the spectroscopic characterization of **3-Bromofuran**. The provided data and protocols are intended to facilitate high-quality, reproducible results in research and development settings.

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